2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15850107
InChI: InChI=1S/C14H20N2OS/c1-11(2)18-14-7-6-12(9-15-14)13-5-3-4-8-16(13)10-17/h6-7,9-11,13H,3-5,8H2,1-2H3
SMILES:
Molecular Formula: C14H20N2OS
Molecular Weight: 264.39 g/mol

2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde

CAS No.:

Cat. No.: VC15850107

Molecular Formula: C14H20N2OS

Molecular Weight: 264.39 g/mol

* For research use only. Not for human or veterinary use.

2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde -

Specification

Molecular Formula C14H20N2OS
Molecular Weight 264.39 g/mol
IUPAC Name 2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde
Standard InChI InChI=1S/C14H20N2OS/c1-11(2)18-14-7-6-12(9-15-14)13-5-3-4-8-16(13)10-17/h6-7,9-11,13H,3-5,8H2,1-2H3
Standard InChI Key VUALMDINGLJUCD-UHFFFAOYSA-N
Canonical SMILES CC(C)SC1=NC=C(C=C1)C2CCCCN2C=O

Introduction

2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound featuring a piperidine ring connected to a pyridine moiety with an isopropylthio substitution. The compound's molecular formula is C14H20N2OS, and its molecular weight is approximately 264.39 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features, which include an aldehyde functional group attached to the piperidine ring.

Synthesis Methods

The synthesis of 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde can be achieved through various organic synthesis methods. While specific detailed methods are not widely documented in the available literature, the compound's synthesis likely involves the formation of the piperidine and pyridine rings followed by the introduction of the isopropylthio and aldehyde groups. Common methods for synthesizing similar compounds involve reactions such as nucleophilic substitutions and condensations.

Potential Applications

This compound's unique structure suggests potential applications in medicinal chemistry, particularly in drug development. The combination of a thioether-substituted pyridine and an aldehyde-bearing piperidine may confer distinct pharmacological properties compared to other similar compounds. These properties could influence both its chemical reactivity and biological interactions, making it a candidate for further research.

CompoundMolecular FormulaKey Features
2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehydeC12H16N2OMethyl group on pyridine
2-(5-Isopropylpyridin-3-yl)piperidineC13H20N2Lacks aldehyde functionality
2-(6-Ethylthio)pyridin-3-yl)piperidineC11H16N2SEthylthio substitution

Safety and Handling

Handling 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde requires caution due to its potential reactivity. General safety precautions include avoiding exposure to heat sources, sparks, or open flames, and ensuring proper ventilation. It is also important to follow standard laboratory safety protocols when handling this compound.

Safety CodeDescription
P201Obtain special instructions before use.
P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P220Keep away from clothing and other combustible materials.

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